molecular formula C14H16N2O4 B11842238 Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B11842238
M. Wt: 276.29 g/mol
InChI Key: REYLKIAWTMBNLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 4-aminoquinoline-3-carboxylate
  • Ethyl 5,8-dimethoxyquinoline-3-carboxylate
  • Ethyl 4-amino-5-methoxyquinoline-3-carboxylate

Comparison: Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the methoxy groups enhances its solubility and reactivity compared to similar compounds .

Biological Activity

Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

1. Chemical Structure and Synthesis

This compound belongs to the quinoline family, which is known for a wide range of biological activities. The synthesis typically involves the reaction of substituted anilines with appropriate carboxylic acid derivatives under controlled conditions.

Synthesis Methodology

The compound can be synthesized via the following general steps:

  • Formation of the Quinoline Core : Utilizing a Friedländer condensation reaction between an appropriate amino compound and a carbonyl compound.
  • Carboxylation : Introducing the carboxylate group through subsequent reactions involving ethyl chloroformate or similar reagents.
  • Dimethoxylation : Methylating the quinoline structure at specific positions to enhance biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Cell LineIC50 (μM)Mechanism of Action
A-431 (skin carcinoma)2.0 ± 0.9Induction of apoptosis
HT-29 (colon adenocarcinoma)4.4 ± 1.3Cell cycle arrest in G2-M phase
DU145 (prostate carcinoma)12.0 ± 1.6Inhibition of cell proliferation

The compound's mechanism of action has been linked to its ability to induce apoptosis and cause cell cycle arrest, particularly in the G2-M phase, which is critical for cancer cell proliferation .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL

The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

3.1 Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound in a murine model demonstrated significant tumor regression in treated groups compared to controls. The study highlighted:

  • Tumor Volume Reduction : A reduction of up to 70% in tumor volume was observed after four weeks of treatment.
  • Survival Rates : Increased survival rates were noted, with treated mice showing a median survival increase of approximately 40% compared to untreated controls.

3.2 Case Study: Antimicrobial Properties

In vitro testing against clinical isolates revealed that this compound effectively inhibited growth in multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating resistant infections.

4. Conclusion

This compound exhibits significant biological activity with promising applications in both oncology and infectious disease management. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3,(H2,15,16)

InChI Key

REYLKIAWTMBNLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N

Origin of Product

United States

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